甲酸镍(II) 二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Nickel(II) formate dihydrate can be synthesized through various methods, often involving the reaction of nickel salts with formic acid or formate salts in the presence of water. The synthesis conditions, such as temperature, solvent, and pH, play a crucial role in the formation and crystallinity of the product.

Molecular Structure Analysis

The molecular structure of nickel(II) formate dihydrate involves nickel ions coordinated by formate ligands and water molecules. The coordination environment is typically octahedral, with the formate ligands bridging nickel ions, leading to various dimensional structures. X-ray diffraction studies have provided detailed insights into the bond lengths, angles, and overall geometry of the complexes (Weil, 2018).

科学研究应用

催化剂制备

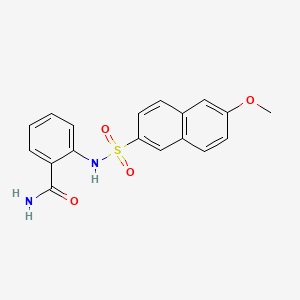

甲酸镍(II) 二水合物用于镍催化剂的制备 {svg_1}. 催化剂是能够提高化学反应速率但不被消耗的物质。镍催化剂在氢化反应中特别有用,它们有助于将氢添加到其他物质中。

蛋白质组学研究

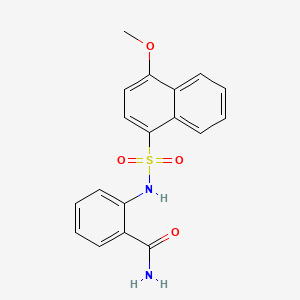

该化合物还用作蛋白质组学研究的生化试剂 {svg_2}. 蛋白质组学是对蛋白质,特别是其结构和功能进行的大规模研究。甲酸镍(II) 二水合物在该领域的应用可能与其结合某些蛋白质或肽的能力有关,从而有助于识别或分析这些蛋白质或肽。

有机金属试剂

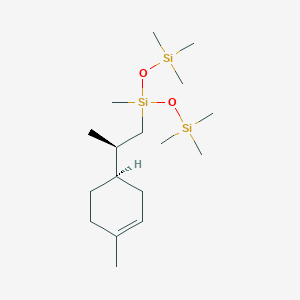

甲酸镍(II) 二水合物是众多有机金属化合物之一 {svg_3}. 有机金属化合物是有用的试剂,在化学的各个领域都有应用。它们可以充当催化剂,参与合成反应,或作为合成其他化合物的先驱。

薄膜沉积

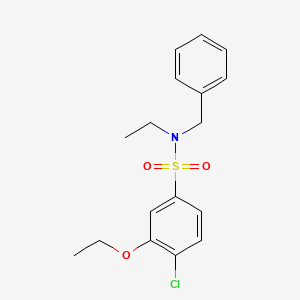

有机金属化合物,包括甲酸镍(II) 二水合物,在薄膜沉积中有着应用 {svg_4}. 该工艺用于在表面上创建薄膜材料,这是制造半导体和其他电子元件的关键工艺。

工业化学

甲酸镍(II) 二水合物可用于各种工业化学应用 {svg_5}. 这可能包括它在其他化学品生产中的使用,在催化等过程中的使用,或在新材料的开发中的使用。

制药

像甲酸镍(II) 二水合物这样的有机金属化合物在制药行业有着应用 {svg_6}. 它们可用于合成药物化合物,或作为药物制造过程中的催化剂。

LED制造

甲酸镍(II) 二水合物可用于LED的制造 {svg_7}. 在这种情况下,它可能用于薄膜的沉积,或用于创建在电激发时会发光的化合物。

晶体结构分析

甲酸镍(II) 二水合物已用于晶体结构的重新测定 {svg_8}. 对其晶体结构的详细了解有助于理解其物理和化学性质,并可以指导其在各种应用中的使用。

作用机制

Target of Action

Nickel(II) formate dihydrate primarily targets the production of nickel and other nickel compounds . It is used in the synthesis of nickel catalysts, which play a crucial role in various chemical reactions .

Mode of Action

Nickel(II) formate dihydrate can be synthesized by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid . The reaction can be represented as follows:

Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2ONi(OH)_2 + 2HCOOH \rightarrow Ni(HCOO)_2 + 2H_2O Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2O

This compound can also be synthesized by the reaction of sodium formate with nickel(II) sulphate .

Biochemical Pathways

Nickel(II) formate dihydrate is used in nickel catalyst preparations and is also used as a biochemical for proteomics research . .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

When heated in a vacuum to 300°C, Nickel(II) formate dihydrate decomposes to form pure nickel :

Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2Ni(HCO_2)_2(H_2O)_2 \rightarrow Ni + 2CO_2 + 2H_2O + H_2 Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2

The resulting fine powders of nickel are useful as hydrogenation catalysts .

Action Environment

The action of Nickel(II) formate dihydrate is influenced by environmental factors such as temperature and solvents. The compound is sparingly soluble in cold water and insoluble in organic solvents . It is soluble in acids . The anhydride forms on careful heating at 130–140°C . In the range of 180-200°C, it decomposes to Ni, CO, CO2, H2, H2O, CH3 .

属性

| { "Design of the Synthesis Pathway": "The synthesis of nickel(ii) formate dihydrate can be achieved through a simple precipitation reaction.", "Starting Materials": [ "Nickel(ii) chloride hexahydrate (NiCl2.6H2O)", "Sodium formate (HCOONa)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 10 g of nickel(ii) chloride hexahydrate in 50 mL of distilled water", "Add 10 g of sodium formate to the nickel(ii) chloride solution and stir until dissolved", "Heat the solution to 60°C and maintain the temperature for 1 hour", "Allow the solution to cool to room temperature and filter the precipitate", "Wash the precipitate with distilled water and dry in an oven at 60°C for 2 hours", "The resulting compound is nickel(ii) formate dihydrate (Ni(HCOO)2.2H2O)" ] } | |

CAS 编号 |

15694-70-9 |

分子式 |

Ni(HCO2)2.2H2O |

分子量 |

0 |

同义词 |

Nickel(Ⅱ) forMate dihydrate |

产品来源 |

United States |

Q & A

Q1: What is the crystal structure of nickel(II) formate dihydrate and how was this understanding improved through recent research?

A1: Nickel(II) formate dihydrate ([Ni(HCOO)2(H2O)2]n) forms a three-dimensional framework structure. [] The nickel(II) ions (Ni2+) occupy two distinct positions within the crystal lattice, both exhibiting octahedral coordination. One type of Ni2+ ion is surrounded by six oxygen atoms from six formate (HCOO-) anions. In contrast, the second type of Ni2+ ion coordinates with four oxygen atoms from water molecules and two oxygen atoms from formate anions. The formate anions act as bridges, connecting both types of Ni2+ ions to create the extended framework.

Q2: What interesting magnetic property does nickel(II) formate dihydrate exhibit at low temperatures?

A2: Nickel(II) formate dihydrate exhibits weak ferrimagnetism at low temperatures. [] This behavior suggests a complex magnetic ordering within the material, likely arising from the interaction between the two distinct nickel(II) sites within the crystal structure. Further research is needed to fully elucidate the nature of these magnetic interactions and their implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。